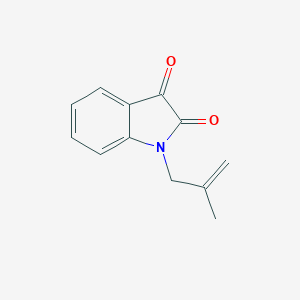

N2,N2-二甲基-5-硝基吡啶-2,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

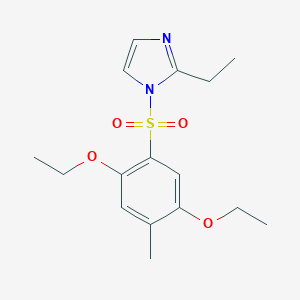

While specific synthesis methods for N2,N2-dimethyl-5-nitropyridine-2,6-diamine are not available in the search results, nitropyridines in general can be synthesized through the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine .Molecular Structure Analysis

The InChI code for N2,N2-dimethyl-5-nitropyridine-2,6-diamine is 1S/C7H11N3/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,8H2,1-2H3 .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical And Chemical Properties Analysis

N2,N2-dimethyl-5-nitropyridine-2,6-diamine is a solid or semi-solid or liquid at 20°C . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .作用机制

The mechanism of action of N2,N2-dimethyl-5-nitropyridine-2,6-diamine is not fully understood, but it is believed to interact with specific targets in cells and tissues. N2,N2-dimethyl-5-nitropyridine-2,6-diamine has been shown to interact with proteins and enzymes, altering their activity and function. It has also been shown to affect cellular signaling pathways, leading to changes in gene expression and cell behavior.

Biochemical and Physiological Effects

N2,N2-dimethyl-5-nitropyridine-2,6-diamine has been found to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth of certain bacteria and fungi. In addition, N2,N2-dimethyl-5-nitropyridine-2,6-diamine has been shown to modulate the activity of ion channels, leading to changes in cellular excitability and neurotransmitter release.

实验室实验的优点和局限性

N2,N2-dimethyl-5-nitropyridine-2,6-diamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly fluorescent, making it a useful tool for fluorescence imaging studies. However, N2,N2-dimethyl-5-nitropyridine-2,6-diamine has some limitations as well. It is toxic to cells at high concentrations, making it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, making it challenging to interpret the results of experiments.

未来方向

There are several future directions for research on N2,N2-dimethyl-5-nitropyridine-2,6-diamine. One area of interest is its potential as a therapeutic agent for various diseases. Further studies are needed to understand its mechanism of action and identify specific targets for drug development. Another area of interest is its use in fluorescence imaging and protein labeling. Improvements in imaging technology and labeling techniques could lead to new applications for N2,N2-dimethyl-5-nitropyridine-2,6-diamine in these areas. Finally, further studies are needed to understand the limitations of N2,N2-dimethyl-5-nitropyridine-2,6-diamine and develop new compounds with improved properties for scientific research.

合成方法

The synthesis of N2,N2-dimethyl-5-nitropyridine-2,6-diamine involves the reaction of 2,6-diaminopyridine with nitrous acid and dimethyl sulfate. This reaction results in the formation of N2,N2-dimethyl-5-nitropyridine-2,6-diamine. The purity of the compound can be improved through recrystallization from a suitable solvent.

科学研究应用

有机合成中间体

N2,N2-二甲基-5-硝基吡啶-2,6-二胺: 是一种用于合成各种有机化合物的中间体。 它的硝基和胺官能团使其成为构建复杂分子的通用前体,特别是在医药和农用化学品领域 .

分析化学

在分析化学中,该化合物可用作检测和定量其他物质的试剂。 它在紫外-可见光谱中具有强吸收性,使其可用于分光光度分析 .

材料科学

该化合物的分子结构有利于开发先进材料。 例如,它可以掺入聚合物中以增强其性能,如热稳定性和机械强度 .

催化

N2,N2-二甲基-5-硝基吡啶-2,6-二胺: 可能作为金属催化剂的配体。 硝基和胺基团的存在可以与金属配位,促进各种催化过程,包括氧化和还原反应 .

药物化学

该化合物是合成药物的潜在前体。 它的结构特征对于创建具有生物活性的分子很有价值,例如酶抑制剂或受体调节剂 .

染料和颜料工业

由于它的硝基,该化合物可以参与染料和颜料的合成。 它可以有助于纺织品和墨水中使用的染料的色泽特性 .

环境科学

在环境科学中,它可以用于研究降解过程。 可以分析它的分解产物以了解硝基芳香族化合物的环境归宿 .

纳米技术

最后,N2,N2-二甲基-5-硝基吡啶-2,6-二胺 可用于纳米技术领域。 它可用于修饰纳米粒子的表面以改善其在溶剂中的分散性或将其连接到其他材料上 .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

属性

IUPAC Name |

6-N,6-N-dimethyl-3-nitropyridine-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-10(2)6-4-3-5(11(12)13)7(8)9-6/h3-4H,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJURJMOTUVUML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B346037.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B346038.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B346039.png)

![1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B346040.png)

amine](/img/structure/B346049.png)

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]azepane](/img/structure/B346055.png)

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B346056.png)